Cas no 2227866-26-2 ((2R)-2-(pentan-3-yl)oxirane)

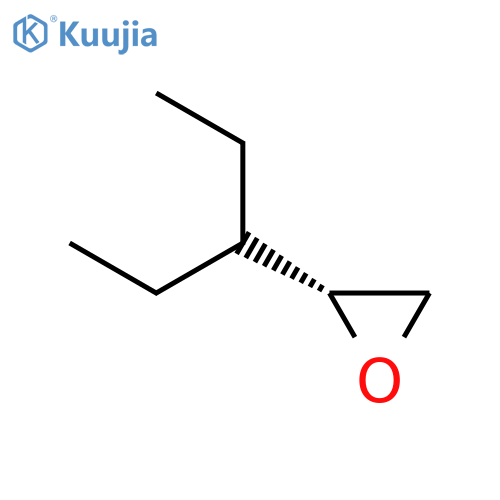

(2R)-2-(pentan-3-yl)oxirane structure

商品名:(2R)-2-(pentan-3-yl)oxirane

(2R)-2-(pentan-3-yl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(pentan-3-yl)oxirane

- EN300-1805593

- 2227866-26-2

-

- インチ: 1S/C7H14O/c1-3-6(4-2)7-5-8-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1

- InChIKey: AQOUWWUQSJUIOL-ZETCQYMHSA-N

- ほほえんだ: O1C[C@H]1C(CC)CC

計算された属性

- せいみつぶんしりょう: 114.104465066g/mol

- どういたいしつりょう: 114.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 66.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 12.5Ų

(2R)-2-(pentan-3-yl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1805593-0.05g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1805593-1.0g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1805593-0.5g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1805593-10g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 10g |

$6635.0 | 2023-09-19 | ||

| Enamine | EN300-1805593-2.5g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1805593-10.0g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1805593-0.25g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1805593-5.0g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1805593-0.1g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1805593-5g |

(2R)-2-(pentan-3-yl)oxirane |

2227866-26-2 | 5g |

$4475.0 | 2023-09-19 |

(2R)-2-(pentan-3-yl)oxirane 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

2227866-26-2 ((2R)-2-(pentan-3-yl)oxirane) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬